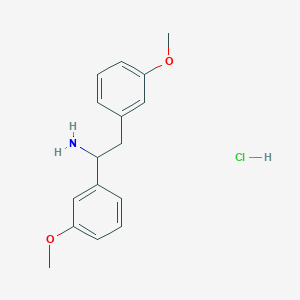

1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride

Description

Historical Development and Research Evolution

The synthesis of 1,2-bis(3-methoxyphenyl)ethan-1-amine hydrochloride emerged from advancements in asymmetric amine synthesis methodologies developed in the early 21st century. The compound’s preparation often involves reductive amination of 3-methoxybenzaldehyde derivatives or catalytic hydrogenation of imine intermediates, as evidenced by protocols for analogous primary amines. Its inclusion in Enamine’s catalog (ENA946842323) and availability through specialized suppliers like BLD Pharm and AaronChem reflect its role as a building block in drug discovery.

Early pharmacological interest stemmed from structural similarities to psychoactive phenethylamines, which exhibit affinity for serotonin and trace amine-associated receptors. The dual 3-methoxy groups distinguish it from simpler analogs like 1-(3-methoxyphenyl)propan-1-amine hydrochloride (CAS 2103395-83-9), potentially altering receptor interaction profiles. Research has focused on its potential to modulate microtubule dynamics, akin to colchicine-site binders, though direct evidence remains limited.

Structural Classification and Relationship to Phenylethylamine Derivatives

The compound belongs to the bis-aryl ethanamine subclass, characterized by a two-carbon chain linking two aromatic rings. Key structural features include:

This structure diverges from phenethylamine (C₈H₁₁N) through aromatic methoxylation and ethyl chain extension. The 3-methoxy orientation contrasts with 1,2-bis(2-methoxyphenyl)ethanediamine (CAS 148240-65-7), where substituents occupy ortho positions, influencing conformational flexibility.

Significance in Medicinal Chemistry Research

The compound’s significance arises from three factors:

- Receptor Binding Potential : Methoxy groups may enhance interactions with serotonin receptors (5-HT₂A), as seen in related psychedelic phenethylamines. Molecular docking studies suggest such substitutions increase binding energy at colchicine sites on tubulin.

- Synthetic Versatility : Serving as a chiral intermediate, it enables asymmetric synthesis of complex amines, as demonstrated in nickel-catalyzed hydrogenation protocols.

- Structural Probe : The bis-aryl configuration provides insights into steric effects on neurotransmitter reuptake inhibition, contrasting with mono-substituted analogs like 1-(2-methoxyphenyl)ethan-1-amine (CAS 40101-17-5).

Comparative Analysis with Related Compounds

The compound’s properties differ markedly from structurally similar molecules:

The hydrochloride salt form (present in 1,2-bis(3-methoxyphenyl)ethan-1-amine) improves bioavailability compared to free bases, a critical factor in preclinical studies. Its two methoxy groups may confer greater metabolic stability than analogs with hydroxyl groups, as seen in 4-(4-hydroxy-3-methoxyphenyl)butan-2-amine hydrochloride.

Properties

IUPAC Name |

1,2-bis(3-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2.ClH/c1-18-14-7-3-5-12(9-14)10-16(17)13-6-4-8-15(11-13)19-2;/h3-9,11,16H,10,17H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCYVINHOSHPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C2=CC(=CC=C2)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with nitromethane to form 3-methoxy-β-nitrostyrene. This intermediate is then reduced to 3-methoxyphenethylamine, which is subsequently reacted with 3-methoxybenzaldehyde to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reactions are typically carried out under controlled conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can yield various amines .

Scientific Research Applications

Pharmacological Applications

1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride is primarily studied for its role as a precursor in the synthesis of various pharmacologically active compounds. Notably, it is linked to the synthesis of long-acting beta-2 adrenergic receptor agonists such as formoterol, which is used in treating chronic obstructive pulmonary disease and asthma.

Case Studies

- Formoterol Synthesis : Research indicates that this compound can be utilized in the production of formoterol through a series of reactions involving chiral amines. This process showcases high yield and stereoselectivity, making it a valuable compound in pharmaceutical manufacturing .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods:

- Chiral Resolution : The compound can be synthesized using chiral resolution techniques that enhance the optical purity of the final product. This is crucial for ensuring the efficacy and safety of the resultant pharmaceutical agents .

Applications in Drug Delivery Systems

The compound's properties allow it to be incorporated into drug delivery systems. Its ability to form stable complexes with other drugs enhances the bioavailability and targeted delivery of therapeutic agents.

Nanosized Drug Delivery Systems

Research has shown that derivatives of this compound can be modified to create nanosized carriers for drug delivery. These systems improve the pharmacokinetics of drugs by enhancing solubility and stability .

Mechanism of Action

The mechanism of action of 1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s methoxy groups and amine functionality play crucial roles in its binding to target molecules and subsequent biological effects .

Comparison with Similar Compounds

1,2-Bis(4-methoxyphenyl)ethan-1-amine Hydrochloride

This compound differs only in the position of the methoxy group (4-methoxy vs. 3-methoxy). Evidence indicates that the 4-methoxy analog (Ref: 10-F660487) has been discontinued, possibly due to challenges in synthesis or stability . The positional isomerism likely alters electronic properties (e.g., resonance effects) and steric bulk, impacting binding affinity in biological systems.

1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohex-1-ene Hydrochloride

This compound shares the 3-methoxyphenyl moiety but incorporates a cyclohexene ring and dimethylaminomethyl group. Such structural differences may influence pharmacokinetic properties like absorption and metabolism.

Triazole-Containing Ethanamine Derivatives

Compounds such as 2-(5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (compound 7) and its analogs exhibit a triazole ring fused to the ethanamine backbone. Key differences include:

- Synthetic Yield : Compound 7 was synthesized with a 48% yield, lower than other derivatives (e.g., 4-nitrophenyl variant at 65%), highlighting substituent-dependent reaction efficiency .

- Melting Point: The triazole derivative (compound 7) melts at 235–236°C, suggesting higher crystallinity compared to non-heterocyclic analogs .

- Pharmacological Relevance : Triazole derivatives in demonstrated TAAR1 agonist activity, with potency influenced by substituent electronegativity (e.g., trifluoromethyl groups enhanced receptor binding) .

Halogen-Substituted Analogs

(E)-1,2-Bis(4-chlorophenyl)ethene

With 98% purity and a dichlorophenyl structure, this compound exemplifies how halogenation impacts properties. Chlorine’s electronegativity may enhance stability but reduce solubility compared to methoxy groups .

3-Bromoanisole

Impurity Profiles and Analytical Considerations

Advanced analytical methods (e.g., HPLC with retention time tracking) are critical for quality control, as demonstrated in .

Biological Activity

1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride, a compound with potential pharmacological applications, has garnered interest due to its structural characteristics and biological activity. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by two methoxy-substituted phenyl groups attached to a central ethane backbone. This structure suggests possible interactions with various biological targets, particularly in the realm of medicinal chemistry.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Interaction : Similar compounds have shown potential in modulating neurotransmitter systems, indicating that this compound may interact with neuronal ion channels or receptors, potentially affecting excitatory and inhibitory neurotransmission pathways.

- Anticonvulsant Activity : Research suggests that derivatives with similar structures exhibit anticonvulsant properties, likely through modulation of neuronal excitability.

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Antimicrobial Activity

Studies indicate that compounds with similar structural motifs possess antimicrobial properties. The presence of methoxy groups can enhance lipophilicity and facilitate membrane penetration, contributing to their efficacy against bacterial strains .

Anticancer Potential

Compounds containing methoxyphenyl groups have been investigated for their anticancer activities. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines (e.g., P388 murine leukemia), suggesting that this compound may exhibit similar properties .

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Antitumor Activity : A study demonstrated that compounds with similar methoxy substitutions exhibited IC50 values in the nanomolar range against cancer cell lines, indicating potent antitumor effects .

- Neuroprotective Effects : Research on analogous compounds suggested neuroprotective effects through the modulation of neurotransmitter release and receptor activity, potentially reducing neuronal excitability and seizure activity .

Data Table: Biological Activities and IC50 Values

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, refluxing 3-methoxyphenylacetonitrile with ammonia in ethanol under catalytic hydrogenation (H₂/Pd-C) yields the amine intermediate, followed by HCl salt formation . Reaction optimization includes controlling temperature (60–80°C), solvent polarity (ethanol vs. THF), and stoichiometric ratios (1:1.2 amine to HCl). Purification via recrystallization in ethanol/water mixtures ensures >95% purity (HPLC) .

Q. Which analytical techniques are most effective for characterizing structural and purity attributes of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms the presence of methoxy (-OCH₃, δ ~3.7 ppm) and ethylamine backbone (δ 1.2–2.8 ppm). Aromatic protons (δ 6.7–7.1 ppm) validate substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+ = 290.1284 for C₁₆H₂₀ClNO₂).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect byproducts like unreacted nitrile precursors .

Advanced Research Questions

Q. How can computational methods predict and optimize reaction pathways for derivatives of this compound?

- Methodology : Density functional theory (DFT) calculates transition states for substitution reactions, identifying energy barriers for nucleophilic attack at the ethanamine backbone. Tools like Gaussian or ORCA simulate intermediates, while machine learning models (e.g., ICReDD’s reaction path search) prioritize experimental conditions (solvent, catalyst) to minimize byproducts . Experimental validation involves comparing computed activation energies (ΔG‡) with kinetic data from Arrhenius plots .

Q. What strategies resolve contradictions in biological activity data between structural analogs (e.g., 3-methoxy vs. 4-methoxy derivatives)?

- Methodology :

- Comparative SAR Studies : Test analogs in receptor-binding assays (e.g., serotonin receptors) to correlate methoxy positional effects with IC₅₀ values. For example, 3-methoxy derivatives may exhibit higher lipophilicity (logP ~2.8) than 4-methoxy analogs (logP ~2.5), altering membrane permeability .

- Crystallography : X-ray structures of ligand-receptor complexes reveal steric clashes or hydrogen-bonding differences. MD simulations (AMBER/NAMD) model dynamic interactions over 100-ns trajectories .

Q. How can researchers ensure compound stability during long-term pharmacological studies?

- Methodology :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC. Common degradation products include demethylated amines (via hydrolysis) or oxidative dimers .

- Lyophilization : Freeze-drying in argon-atmosphere vials prevents oxidation. DSC/TGA analysis confirms glass transition temperatures (Tg) and residual solvent levels (<0.1%) .

Q. What mechanistic insights explain unexpected regioselectivity in electrophilic substitution reactions of this compound?

- Methodology :

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the ethanamine C-H positions quantifies primary KIE (kH/kD > 2) during nitration, indicating rate-limiting C-H bond cleavage.

- In-situ IR Spectroscopy : Tracks intermediate formation (e.g., nitrosonium ion adducts) during reactions with HNO₃/H₂SO₄. DFT-MD hybrid models map electrostatic potential surfaces to predict attack sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.